7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride
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Overview
Description
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring fused with a benzoxazole moiety, making it a compound of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process can be carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction yields protected piperazines, which can be further deprotected and cyclized to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Benzoxazole derivatives: Compounds such as cinnolines and pyridazines also feature similar structural elements and are used in similar applications.
Uniqueness
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is unique due to its specific combination of the piperazine and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15Cl2N3O2 |
---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
7-piperazin-1-yl-3H-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14;;/h1-3,12H,4-7H2,(H,13,15);2*1H |
InChI Key |
ZDCICNXFZWBUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl |
Origin of Product |
United States |
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